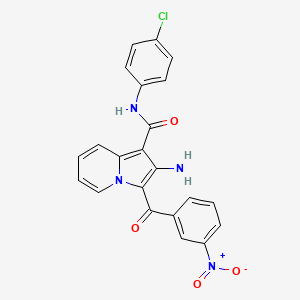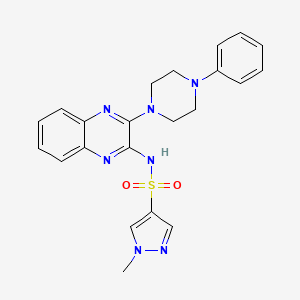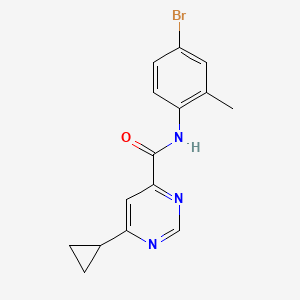
2-amino-N-(4-chlorophenyl)-3-(3-nitrobenzoyl)indolizine-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-amino-N-(4-chlorophenyl)-3-(3-nitrobenzoyl)indolizine-1-carboxamide is a compound that has gained significant attention in the scientific research community due to its potential applications in various fields. This compound belongs to the class of indolizine derivatives and has been synthesized using various methods.
Scientific Research Applications
Photoluminescent Materials
Research on indolizine derivatives has led to the discovery of photoluminescent materials that exhibit pH-dependent optical properties. Such compounds, including 6-amino-8-cyanobenzo[1,2-b]indolizines, show dramatic blue shifts in fluorescence emission upon protonation, which can be attributed to C-protonation and the loss of aromaticity rather than N-protonation. This unusual behavior underscores their potential in developing pH-sensitive optical sensors and materials (Outlaw et al., 2016).
Antimicrobial and Antibacterial Agents
Derivatives of indolizine, such as pyrazole and triazole compounds, have been synthesized and evaluated for their antimicrobial activities. These studies reveal slight bacteriostatic properties against standard in vitro tests, suggesting the potential use of indolizine derivatives in developing new antimicrobial agents (Lange & Tondys, 1975).
Anticancer and Anti-Tuberculosis Agents
The synthesis of indolizine derivatives has also been explored for their potential application in treating diseases such as cancer and tuberculosis. Substituted 3-(3-chlorobenzoyl)-N-phenylindolizine-1-carboxamides, for instance, have shown promising in vitro activities against these conditions. Molecular docking studies further support the anticancer activity of these molecules, indicating their significance in drug discovery and medicinal chemistry (Mahanthesha et al., 2022).
Synthesis and Characterization of Novel Compounds
Research on indolizine and its derivatives often focuses on the synthesis of novel compounds with potential applications in various domains, including materials science, medicine, and biology. The development of new synthetic methods allows for the exploration of indolizine derivatives with enhanced properties or specific functionalities, which can be tailored for particular applications (Zhang et al., 2014).
properties
IUPAC Name |
2-amino-N-(4-chlorophenyl)-3-(3-nitrobenzoyl)indolizine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H15ClN4O4/c23-14-7-9-15(10-8-14)25-22(29)18-17-6-1-2-11-26(17)20(19(18)24)21(28)13-4-3-5-16(12-13)27(30)31/h1-12H,24H2,(H,25,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPMMZQZNMZMQTK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C(N2C=C1)C(=O)C3=CC(=CC=C3)[N+](=O)[O-])N)C(=O)NC4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H15ClN4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(2-(2-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B2655039.png)
![2-((3-(benzo[d][1,3]dioxol-5-ylmethyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-benzyl-N-ethylacetamide](/img/structure/B2655042.png)

![(E)-3-[3-(benzyloxy)-5-isoxazolyl]-2-propenoic acid](/img/structure/B2655046.png)

![1-(2,6-dimethylphenyl)-3-[(E)-2-(furan-2-yl)ethenyl]urea](/img/structure/B2655048.png)

methanone](/img/structure/B2655050.png)

![2-(4-Methylpiperazin-1-yl)benzo[d]thiazol-6-yl 2-(2,4-dichlorophenoxy)acetate](/img/structure/B2655055.png)

![[1-(Oxan-4-yl)cyclopropyl]methanesulfonyl fluoride](/img/structure/B2655058.png)
![N'-cyclohexyl-N-[[3-(4-fluorophenyl)sulfonyl-1,3-oxazinan-2-yl]methyl]oxamide](/img/structure/B2655060.png)